1-Benzyl-2-[(benzyloxy)methyl]benzene
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Overview
Description
1-Benzyl-2-[(benzyloxy)methyl]benzene is an organic compound characterized by a benzene ring substituted with a benzyl group and a benzyloxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-[(benzyloxy)methyl]benzene can be synthesized through several methods. One common approach involves the alkylation of benzyl alcohol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-[(benzyloxy)methyl]benzene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can introduce functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitrobenzene, halobenzene derivatives.
Scientific Research Applications
1-Benzyl-2-[(benzyloxy)methyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-[(benzyloxy)methyl]benzene involves its interaction with specific molecular targets. The compound can undergo electrophilic substitution reactions, where the benzyl and benzyloxy methyl groups influence the reactivity of the benzene ring. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Benzyl Alcohol: Similar in structure but lacks the benzyloxy methyl group.
Benzyl Chloride: Contains a chlorine atom instead of the benzyloxy methyl group.
Benzyl Ether: Similar ether linkage but different substituents on the benzene ring
Uniqueness: 1-Benzyl-2-[(benzyloxy)methyl]benzene is unique due to the presence of both benzyl and benzyloxy methyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
859313-27-2 |
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Molecular Formula |
C21H20O |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-benzyl-2-(phenylmethoxymethyl)benzene |
InChI |
InChI=1S/C21H20O/c1-3-9-18(10-4-1)15-20-13-7-8-14-21(20)17-22-16-19-11-5-2-6-12-19/h1-14H,15-17H2 |
InChI Key |
XAZMJTSVQDIMBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2COCC3=CC=CC=C3 |
Origin of Product |
United States |
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